REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C[Si](C=[N+]=[N-])(C)C.[H-].C([Al+]CC(C)C)C(C)C.N1C=CN=C1.[C:34]([Si:38]([CH3:41])([CH3:40])Cl)([CH3:37])([CH3:36])[CH3:35]>ClCCl.CCOCC.C(OCC)(=O)C.CO>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[CH2:4][O:6][Si:38]([C:34]([CH3:37])([CH3:36])[CH3:35])([CH3:41])[CH3:40] |f:2.3|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C=C1)I
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Name
|
|
Quantity
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140 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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17 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
|
19.2 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
6.1 g
|
Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at room temperature for twelve hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
quenched by the dropwise addition of acetic acid (5 mL)
|
Type
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CONCENTRATION
|
Details
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thoroughly concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After sixteen hours
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Type
|
CUSTOM
|
Details
|
quenched by the sequential addition of water (4 mL), 15% aqueous NaOH solution (4 mL) and water (10 mL)
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Type
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FILTRATION
|
Details
|
After thirty minutes the mixture was filtered through Celite
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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DISSOLUTION
|
Details
|
The resulting residue was dissolved in dimethylformamide (75 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The organics were washed with saturated aqueous NH4Cl solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CO[Si](C)(C)C(C)(C)C)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |